Benzothiazol-2-yl-(3-methoxy-phenyl)-amine
Overview
Description
“Benzothiazol-2-yl-(3-methoxy-phenyl)-amine” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of bicyclic compounds with a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized and its biological activity on HeLa cells was evaluated .Molecular Structure Analysis
The molecular structure of “this compound” was compared to that obtained by molecular modeling . Theoretical calculations suggest that the syn-rotamer is the most stable form and correlates very well with crystallographic data .Chemical Reactions Analysis
“this compound” reacts with copper (II) in an ethanol/water mixture to form an O,S chelate which exhibits the remarkable property of changing the chelation site above a pH of ca. 5.0, to the O,N site .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 325.38 g/mol . The molecular formula is C18H15NO3S .Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
- A study by Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, including those related to Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, and evaluated them for anticonvulsant and neuroprotective effects. They found that these compounds showed promising results as potential anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Corrosion Inhibition
- Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, for corrosion resistance of mild steel in HCl solutions. They found that these compounds showed high inhibition efficiency, making them useful in corrosion protection (Salarvand et al., 2017).
Photophysics Research
- Feng-ming et al. (2010) explored the static and ultrafast transient photophysics of mono- and dual-branched molecules, including this compound derivatives. This research contributes to our understanding of the photophysical properties of such compounds (Feng-ming et al., 2010).
Antitumor Properties
- Bradshaw et al. (2002) studied amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, a class closely related to this compound. They found these compounds exhibited potent antitumor properties, particularly in the context of breast and ovarian cancer (Bradshaw et al., 2002).
Anti-Inflammatory and Antimicrobial Activities
- Srivastav, Salahuddin, and Shantakumar (2009) synthesized novel benzothiazole derivatives with anti-inflammatory and antibacterial activities. These derivatives are structurally related to this compound and could be beneficial in treating inflammatory and bacterial conditions (Srivastav, Salahuddin, & Shantakumar, 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the aryl hydrocarbon receptor (ahr) .
Mode of Action
It’s suggested that similar compounds may promote signaling and nuclear translocation of ahr .
Biochemical Pathways
Related compounds have been shown to induce the carboxyl terminus of hsp70-interacting protein (chip) expression through recruitment of ahr upstream of the chip gene .
Result of Action
Similar compounds have been reported to decrease the viability of hela cells .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWUKQDWALLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277892 | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216502-43-1 | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216502-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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